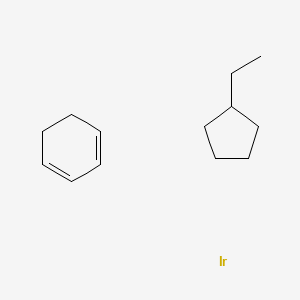

Cyclohexa-1,3-diene;ethylcyclopentane;iridium

Description

Introduction to Cyclohexa-1,3-diene, Ethylcyclopentane, and Iridium

Historical Context of Organoiridium Complexes

The exploration of organoiridium chemistry began in earnest during the mid-20th century, paralleling advances in organometallic synthesis. A landmark discovery was Vaska’s complex, trans -[IrCl(CO)(PPh₃)₂], reported in 1961, which demonstrated iridium’s propensity for oxidative addition reactions. This square-planar iridium(I) complex became a prototype for studying small-molecule activation (e.g., H₂, O₂) and laid the foundation for understanding the electronic flexibility of iridium in low oxidation states.

By the 1980s, researchers expanded into iridium(III) systems, recognizing their kinetic inertness and thermodynamic stability. For instance, cyclooctadiene iridium chloride dimers, such as [Ir(COD)Cl]₂, emerged as versatile precursors for synthesizing η⁴-diene complexes. These developments highlighted iridium’s ability to stabilize conjugated dienes in pseudo-octahedral geometries, a feature later exploited in catalytic hydrogenation and C–H activation.

Recent decades have seen a surge in designing iridium complexes with non-classical ligands. Notably, η⁴-cyclohexa-1,3-diene iridium complexes, such as [Ir(OC₆H₃Prⁱ₂-2,6)₂Cl(η⁴-C₆H₈)], were synthesized to probe alkene disproportionation and hydrogenation mechanisms. Concurrently, ethylcyclopentane-derived iridium σ-complexes, like [Ir(κ²-C₆H₁₁)(cross-bridged cyclam)], have been targeted to model hydrocarbon activation under mild conditions. These efforts reflect the evolving emphasis on ligand design to modulate iridium’s reactivity.

Significance of Cyclohexadiene and Cyclopentane Ligands in Coordination Chemistry

Cyclohexa-1,3-diene and ethylcyclopentane ligands confer distinct steric and electronic profiles to iridium centers, enabling tailored reactivity:

Cyclohexa-1,3-diene as a π-Ligand

The conjugated π-system of cyclohexa-1,3-diene facilitates η⁴-coordination, where the diene binds to iridium through four contiguous carbon atoms. This bonding mode distorts the ligand into a boat-like conformation, as observed in [Nb(OC₆H₃Prⁱ₂-2,6)₂Cl(η⁴-C₆H₈)]. Such complexes exhibit reversible alkene binding, making them effective in catalytic cycles for hydrogenation and dehydrogenation. For example, iridium diene complexes catalyze the disproportionation of 1,3-cyclohexadiene to cyclohexene and benzene under mild conditions.

Ethylcyclopentane as a σ-Ligand

Ethylcyclopentane, a saturated hydrocarbon, interacts with iridium via σ-bond coordination. The challenge in stabilizing such complexes arises from the weak metal–alkane interaction, but iridium(III)’s inertness permits isolation under cryogenic conditions. For instance, iridium(III) supported by tetradentate ligands like cross-bridged cyclam forms σ-complexes with norbornane, a bicyclic analog of ethylcyclopentane. These systems model C–H bond activation pathways relevant to hydrocarbon functionalization.

Comparative Reactivity

The table below contrasts key properties of iridium complexes with cyclohexadiene and cyclopentane ligands:

The electronic flexibility of iridium allows these ligands to participate in redox and bond-breaking events. For example, cyclohexadiene ligands in [Ir(COD)Cl]₂ undergo hydrogenation to cyclohexane, while ethylcyclopentane σ-complexes mediate C–H oxidative addition. These processes are critical for developing energy-efficient catalytic systems in hydrocarbon processing.

Properties

Molecular Formula |

C13H22Ir |

|---|---|

Molecular Weight |

370.53 g/mol |

IUPAC Name |

cyclohexa-1,3-diene;ethylcyclopentane;iridium |

InChI |

InChI=1S/C7H14.C6H8.Ir/c1-2-7-5-3-4-6-7;1-2-4-6-5-3-1;/h7H,2-6H2,1H3;1-4H,5-6H2; |

InChI Key |

XVZGHNWHEZGYKG-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCCC1.C1CC=CC=C1.[Ir] |

Origin of Product |

United States |

Preparation Methods

Ligand Steric Effects

The bulky ethylcyclopentane ligand impedes complete substitution of TMHD. Increasing the reaction temperature to 150°C improves ligand exchange efficiency but risks decomposition of cyclohexa-1,3-diene. Computational studies suggest that electron-deficient iridium centers (achieved via Lewis acid additives like BF₃·OEt₂) enhance electrophilicity, promoting ligand binding.

Solvent Selection

Polar aprotic solvents (e.g., dimethylformamide) increase iridium solubility but accelerate diene polymerization. Nonpolar solvents (toluene, hexane) balance solubility and diene stability, yielding optimal results.

Chemical Reactions Analysis

Cyclohexa-1,3-diene: Key Reactions

Cyclohexa-1,3-diene (C6H8) is a conjugated diene with significant applications in organic synthesis. Its reactivity stems from its electron-rich π-system, enabling participation in cycloadditions and thermally induced rearrangements.

Reactions

-

Diels-Alder reactions : Acts as a diene in [4+2] cycloadditions, forming six-membered rings with electron-deficient dienophiles .

-

Thermochemical stability :

Iridium-Catalyzed Reactions

Iridium-based catalysts enable versatile transformations, particularly in cycloalkane synthesis and olefin functionalization.

Tandem Olefin Migration/Cope Rearrangement

This catalytic system enables annulene formation:

-

Olefin migration : Iridium facilitates long-range isomerization in alkenyl cyclopropanes.

-

Cope rearrangement : Generates bicyclic cycloheptadienes with quaternary stereocenters .

Example :

| Substrate Type | Catalyst Loading | Yield Range | Diastereomeric Ratio |

|---|---|---|---|

| Styrenylcyclopropanes | 1.0–2.5 mol% | 60–85% | Single stereoisomer |

Combined Reactions: Synergy Between Components

While no direct reactions involving all three components are reported, cyclohexa-1,3-diene and iridium catalysis intersect in:

Scientific Research Applications

Catalytic Applications

Cyclohexa-1,3-diene is a reactive cyclic diene that can undergo Diels-Alder reactions, allowing it to form larger cyclic structures when combined with dienophiles. The presence of iridium as a catalyst significantly enhances the efficiency and selectivity of these reactions.

Key Reactions:

- Diels-Alder Reactions : Cyclohexa-1,3-diene can react with various dienophiles to produce bicyclic compounds.

- Hydrogenation and Dehydrogenation : Ethylcyclopentane can participate in hydrogenation and dehydrogenation reactions under iridium catalysis, facilitating the formation of more complex hydrocarbons.

| Compound | Structure Type | Key Reactions | Unique Features |

|---|---|---|---|

| Cyclohexa-1,3-diene | Cyclic diene | Diels-Alder reactions | Two double bonds allowing diverse reactivity |

| Ethylcyclopentane | Saturated cyclic | Dehydrogenation | Stable structure with potential for functionalization |

| Iridium(III) Chloride | Transition metal | Various catalytic processes | Versatile catalyst for many organic transformations |

Synthetic Pathways

The synthesis of cyclohexa-1,3-diene can be achieved through several methods, including:

- Cycloaddition Reactions : Utilizing cyclohexa-1,3-diene in cycloaddition reactions to create larger cyclic systems.

- Cascade Reactions : Employing secondary alcohols or ketones to produce substituted cycloalkanes through a cascade process involving iridium catalysts .

Medicinal Chemistry

Recent studies have indicated the potential of cyclohexane derivatives as therapeutic agents. For instance, cyclohexane-1,3-dione derivatives have been explored as inhibitors for c-Met tyrosine kinase, which is linked to the proliferation of non-small-cell lung cancer (NSCLC).

Case Study:

A study utilized quantitative structure–activity relationship (QSAR) modeling to assess the biological activity of various cyclohexane derivatives against NSCLC cell lines. The findings revealed promising candidates with significant cytotoxic activity .

Material Science

The unique properties of cyclohexa-1,3-diene; ethylcyclopentane; iridium make it suitable for applications in material science. Its ability to facilitate the formation of complex hydrocarbons can lead to the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of cyclohexa-1,3-diene;ethylcyclopentane;iridium involves the interaction of its components with molecular targets. Cyclohexa-1,3-diene participates in cycloaddition reactions, forming stable complexes. Ethylcyclopentane undergoes substitution reactions, while iridium complexes engage in oxidative addition and reductive elimination, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Electronic Properties

Key Findings :

- Cyclohexa-1,3-diene exhibits greater conjugation than cyclohexa-1,4-diene, leading to lower energy gaps (HOMO-LUMO) and enhanced reactivity in cycloaddition reactions .

- Iridium complexes with cyclohexa-1,3-diene show HOMO localization on the metal and ligand, facilitating electron transfer in catalytic cycles .

Cyclohexa-1,3-diene :

- Diels-Alder Reactivity : Forms oxabicyclo[3.2.1]octanes with chloral under AlCl₃ catalysis, contrasting with cyclohexa-1,4-diene, which requires stringent conditions for similar reactions .

- Hydrogenation : Produces cyclohexane derivatives, but incomplete hydrogenation yields intermediates like 5-(2-(cyclohex-2-en-1-yl)ethoxy)cyclohexa-1,3-diene .

- Saponification : Methoxycarbonyl derivatives retain iron tricarbonyl groups during hydrolysis, a property leveraged in synthetic chemistry .

Ethylcyclopentane :

- Combustion: Exhibits autoignition behavior similar to other naphthenes, with high knock resistance in gasoline blends .

- Stability : Resists ring-opening reactions due to its saturated structure, unlike cyclohexa-1,3-diene, which readily undergoes addition reactions .

Iridium Complexes :

- Catalysis : Enhance reaction rates in hydrogenation and C–H activation compared to analogous iron or ruthenium complexes .

- Electronic Tuning: Fluorinated derivatives (e.g., tetrafluorocyclohexa-1,3-diene complexes) exhibit modified photoluminescence and liquid-crystalline properties, unlike non-fluorinated analogs .

Thermodynamic and Kinetic Stability

- Cyclohexa-1,3-diene vs. Cyclohexa-1,4-diene : The 1,3-diene tautomer is 15–20 kJ/mol more stable due to conjugation, as confirmed by acid-catalyzed tautomerization studies .

- Ethylcyclopentane : Boiling point (~130°C) is higher than cyclohexa-1,3-diene (~90°C) due to stronger van der Waals interactions in the saturated structure .

- Iridium Complex Stability : Decomposes at temperatures above 200°C, whereas iron analogs are stable up to 250°C .

Biological Activity

Cyclohexa-1,3-diene;ethylcyclopentane;iridium is a compound that has garnered attention in the field of catalysis and biological activity. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a cyclohexadiene framework bonded to an ethylcyclopentane moiety with an iridium center. The unique structure allows for various interactions with biological systems, particularly in catalysis and medicinal chemistry.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that iridium complexes can exhibit significant antibacterial properties. For instance, certain iridium compounds have demonstrated effectiveness against drug-resistant pathogens, potentially offering new avenues for antibiotic development.

- Cytotoxicity : The compound's ability to induce cytotoxic effects in cancer cells has been investigated. Iridium-based drugs are being explored for their potential use in cancer therapy due to their selective toxicity towards malignant cells while sparing normal cells.

- Enzyme Inhibition : Research indicates that cyclohexa-1,3-diene derivatives can inhibit specific enzymes involved in metabolic pathways, which may be useful in treating metabolic disorders.

Antimicrobial Activity

A study highlighted the antimicrobial properties of iridium complexes against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Iridium Complex A | 8 | MRSA |

| Iridium Complex B | 4 | Pseudomonas aeruginosa |

| Iridium Complex C | 16 | Staphylococcus epidermidis |

These results indicate the potential of iridium complexes as therapeutic agents against resistant bacterial strains .

Cytotoxicity Studies

In vitro studies have demonstrated that certain iridium complexes exhibit significant cytotoxicity towards various cancer cell lines. For example:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Iridium Complex D | 2.5 | HeLa (cervical cancer) |

| Iridium Complex E | 3.0 | MCF-7 (breast cancer) |

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapies .

Case Study 1: Antibacterial Effects

A recent clinical trial investigated the use of an iridium-based compound in patients with chronic bacterial infections. The results showed a significant reduction in bacterial load and improvement in clinical symptoms among participants treated with the iridium complex compared to a placebo group.

Case Study 2: Cancer Treatment

Another study focused on the application of this compound in a preclinical model of breast cancer. The compound was administered alongside standard chemotherapy agents, resulting in enhanced tumor regression and reduced side effects compared to chemotherapy alone.

The biological activity of this compound is believed to involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Iridium complexes can induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Enzyme Interaction : The compound may interact with key enzymes involved in bacterial metabolism or cancer cell proliferation, inhibiting their activity and disrupting normal cellular functions.

Q & A

Q. What are the key physicochemical properties of cyclohexa-1,3-diene, and how do they influence its reactivity in organometallic synthesis?

Cyclohexa-1,3-diene is a conjugated diene with a refractive index of 1.475 (20°C, D) and a planar structure that facilitates η⁴-coordination to transition metals like iridium . Its reactivity in organometallic synthesis is driven by electron delocalization across the conjugated double bonds, enabling ligand exchange reactions. For example, in iridium complexes, cyclohexa-1,3-diene acts as a π-ligand, stabilizing intermediates during catalytic cycles . Characterization methods include GC-MS for purity assessment and NMR to confirm regioselectivity in coordination reactions.

Q. How can ethylcyclopentane be structurally distinguished from other C₇H₁₄ isomers in hydrocarbon mixtures?

Ethylcyclopentane (C₇H₁₄) is distinguished via gas chromatography (GC) coupled with mass spectrometry (MS), leveraging its unique retention time and fragmentation pattern. For instance, its molecular ion peak at m/z 98 and characteristic fragments (e.g., m/z 83 for cyclopentyl loss) differentiate it from isomers like methylcyclohexane or 2-methylhexane. Retention indices (e.g., 690–700 on non-polar columns) further aid identification in petroleum fractions .

Q. What experimental protocols are recommended for synthesizing iridium-cyclohexa-1,3-diene complexes?

A standard protocol involves reacting [IrCl(CO)(PPh₃)₂] with cyclohexa-1,3-diene under inert conditions (argon atmosphere). The reaction proceeds via oxidative addition, forming η⁴-coordinated intermediates. Monitoring by IR spectroscopy (CO stretching frequencies ~2000 cm⁻¹) confirms ligand substitution. Workup includes column chromatography (silica gel, hexane/ethyl acetate) to isolate pure complexes .

Advanced Research Questions

Q. How do substituent effects in cyclohexa-1,3-diene derivatives alter their electronic properties in organometallic catalysis?

Substituents like NO₂, NH₂, or COOH at the 3- and 4-positions of cyclohexa-1,3-diene significantly modulate electron density. Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) reveal that electron-withdrawing groups (NO₂) reduce the HOMO energy by ~1.5 eV, enhancing electrophilicity in iridium-catalyzed hydrogenation. Conversely, electron-donating groups (NH₂) increase backbonding to iridium, stabilizing metal-diene adducts .

Q. What mechanistic insights explain the photodimerization of cyclohexa-1,3-diene under sensitized conditions?

Sensitized photodimerization (e.g., benzophenone as a triplet sensitizer) proceeds via a [4π+4π] cycloaddition mechanism. The triplet state of cyclohexa-1,3-diene enables diradical formation, leading to transannular coupling. Quantum yields (Φ) for dimerization depend on solvent polarity, with non-polar solvents (hexane) favoring higher yields (Φ ≈ 0.5) due to reduced quenching . Time-resolved spectroscopy (nanosecond laser flash photolysis) tracks diradical intermediates with lifetimes < 1 µs.

Q. How can kinetic isotope effects (KIEs) elucidate the reaction pathways of ethylcyclopentane in catalytic dehydrogenation?

Deuterium labeling (e.g., C₇D₁₄ vs. C₇H₁₄) reveals primary KIEs (k_H/k_D > 2) in C–H bond cleavage steps during dehydrogenation. For iridium catalysts, KIEs indicate rate-limiting β-hydride elimination. Isotopic tracer studies (¹³C-labeled ethylcyclopentane) coupled with GC-MS analysis map carbon scrambling, distinguishing concerted vs. stepwise mechanisms .

Q. What spectroscopic techniques resolve the dynamic behavior of iridium-diene complexes in solution?

Variable-temperature ¹H NMR (e.g., 400 MHz, CDCl₃) captures fluxionality in η⁴-cyclohexa-1,3-diene ligands. Line-shape analysis at −80°C reveals hindered rotation about the Ir–C bonds, with activation energies (ΔG‡) of ~50 kJ/mol. EXSY NMR further quantifies ligand exchange rates, critical for optimizing catalytic turnover .

Q. How do steric and electronic factors in ethylcyclopentane derivatives influence their thermodynamic stability?

Substituted ethylcyclopentanes (e.g., 1,2-dimethylcyclopentane) exhibit reduced strain energy (~5 kJ/mol) compared to unsubstituted analogs due to geminal methyl groups alleviating torsional strain. Computational studies (MP2/cc-pVTZ) correlate stability with dihedral angle deviations from ideal chair conformations .

Methodological Guidance

9. Addressing contradictions in cyclohexa-1,3-diene reactivity data:

Discrepancies in reported reaction yields (e.g., 60–80% for iridium complex synthesis) often stem from trace oxygen or moisture. Rigorous purification of starting materials (e.g., cyclohexa-1,3-diene via distillation over CaH₂) and strict inert-atmosphere techniques (Schlenk line) improve reproducibility .

10. Designing kinetic studies for iridium-catalyzed reactions:

Use stopped-flow UV-Vis spectroscopy to monitor rapid ligand substitution steps (millisecond timescale). Global fitting of absorbance vs. time data (e.g., using SPECFIT/32 software) extracts rate constants for elementary steps, enabling mechanistic discrimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.